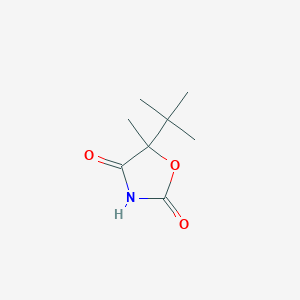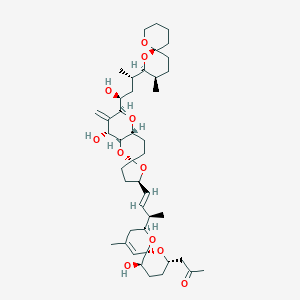
盐酸副玫瑰苯胺
描述
副品红盐酸盐: 是一种有机化合物,化学式为[(H₂NC₆H₄)₃C]Cl 。它是一种紫红色的固体,广泛用作染料。 它是碱性品红四种组分之一,另外三种分别是品红、新品红和品红 II 。 副品红盐酸盐在结构上与其他三芳基甲烷染料有关,例如甲基紫,包括结晶紫 .
科学研究应用
副品红盐酸盐具有广泛的科学研究应用:
化学: 它被用作比色试剂,用于在 Schiff 氏反应中检测醛类.
生物学: 它被用于在组织学研究中染色生物组织,例如胰岛β细胞.
医学: 副品红盐酸盐曾用作抗血吸虫药.
工业: 它被用于染色聚丙烯腈纤维和检测二氧化硫.
作用机制
副品红盐酸盐的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,在 Schiff 氏反应中,副品红盐酸盐与醛类反应形成紫红色络合物,用于检测醛类的存在 。 在生物染色中,它与特定的细胞成分结合,以便在显微镜下观察 .
生化分析
Biochemical Properties
In analytical chemistry, Pararosaniline hydrochloride is used for detecting the following among others: bromates, formaldehyde, ozone, sulphite and sulfur dioxide . It is a dye commonly used in microbiology for staining preparations, for staining bacteria, antibodies or other organisms .
Cellular Effects
It is known that it is used as a biological stain to track certain proteins . This suggests that it may interact with these proteins and potentially influence their function.
Molecular Mechanism
Pararosaniline hydrochloride is used as a colorimetric test for aldehydes, in the Schiff test . It is the only basic fuchsine component suitable for making the aldehyde-fuchsine stain for pancreatic islet beta cells . This suggests that it may interact with aldehydes and other biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
A method has been developed which allows for the determination of Pararosaniline hydrochloride in the air at the workplace within the range from 0.002 to 0.04 mg/m³ (for an air sample of 120 L) .
Metabolic Pathways
Given its use in detecting certain compounds like bromates, formaldehyde, ozone, sulphite and sulfur dioxide , it may interact with enzymes or cofactors involved in these metabolic pathways.
Subcellular Localization
Given its use as a biological stain to track certain proteins , it may localize to the same subcellular compartments as these proteins.
准备方法
合成路线和反应条件: 副品红盐酸盐可以通过苯胺和对氨基苯甲醛的缩合反应合成 。 或者,它可以通过在苯胺存在下氧化 4,4'-双(氨基苯基)甲烷来制备 .
工业生产方法: 在工业环境中,副品红盐酸盐通常通过上述相同的合成路线生产,但规模更大。 反应条件经过优化,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型: 副品红盐酸盐会发生各种化学反应,包括氧化反应、还原反应和取代反应 .
常见试剂和条件:
氧化反应: 副品红盐酸盐可以使用高锰酸钾或过氧化氢等氧化剂氧化.
还原反应: 它可以使用硼氢化钠或氢化铝锂等还原剂还原.
取代反应: 取代反应可以使用卤素或烷基化试剂等试剂进行.
主要生成产物: 这些反应产生的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应会导致醌类结构的形成,而还原反应会生成胺衍生物 .
相似化合物的比较
类似化合物:
- 品红
- 新品红
- 品红 II
- 结晶紫
比较: 副品红盐酸盐在这些化合物中是独特的,因为它具有特定的结构特征和反应性。 例如,虽然结晶紫也属于三芳基甲烷染料家族,但它在氮原子上具有额外的甲基,这会改变它的化学性质和应用 。 副品红盐酸盐能够与醛类形成紫红色络合物,这使其在 Schiff 氏反应中特别有用 .
属性
IUPAC Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQPZRLQQYSMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3.ClH, C19H18ClN3 | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
479-73-2 (Parent) | |
| Record name | C.I. Basic Red 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1021247 | |
| Record name | C.I. Basic Red 9 monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992), Red or green solid; [CAMEO] | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Basic Red 9 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN ALCOHOL; VERY SLIGHTLY SOL IN WATER & ETHER, Soluble in water (2-3 mg/ml), ethanol (2-25 mg/ml) ethylene glycol methyl ether (50-70 mg/ml) and methanol | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. BASIC RED 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS TO RED CRYSTALS, Dark-green crystalline powder | |
CAS No. |
569-61-9 | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pararosaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Red 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pararosaniline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Basic Red 9 monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(4-iminocyclohexa-2,5-dienylidenemethylene)dianiline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444C2M8JKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. BASIC RED 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
514 to 518 °F (decomposes) (NTP, 1992), 268-270 °C (decomposes) | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. BASIC RED 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common analytical method used to determine trace amounts of sulfur dioxide in food products, and how does pararosaniline hydrochloride factor into this method?
A1: The most common method is the pararosaniline hydrochloride spectrophotometric method. This method involves reacting sulfur dioxide with formaldehyde to create a stable compound. This compound further reacts with pararosaniline hydrochloride to produce a purple-red compound, measurable by spectrophotometry at 579 nm. [, , , , , , , , , , , , , , ] This method offers high sensitivity and is widely used for quantifying sulfur dioxide residues in various food matrices.
Q2: Can pararosaniline hydrochloride be used in a non-spectrophotometric method for the detection of sulfur dioxide?
A2: Yes, one study investigated using pararosaniline hydrochloride in a high-performance liquid chromatography (HPLC) method for directly detecting sodium formaldehyde sulfoxylate in food. [] This approach aimed to address the limitations of traditional spectrophotometric methods.
Q3: What environmentally detrimental compound is commonly used in sulfur dioxide detection methods that researchers are trying to replace with less harmful alternatives like pararosaniline hydrochloride?
A3: Sodium tetrachloromercurate is a toxic reagent frequently employed in conventional methods for sulfur dioxide detection. Researchers are actively exploring alternatives like pararosaniline hydrochloride to mitigate environmental pollution associated with sodium tetrachloromercurate. [, ]
Q4: How does the use of ultrasonic extraction with certain reagents improve the determination of sulfur dioxide in food samples?
A4: Research indicates that employing ultrasonic extraction with reagents like EDTA-2Na solution or sodium tetrachloromercurate can significantly enhance the extraction efficiency of sulfur dioxide residues from food samples. This, in turn, contributes to more accurate and reliable measurements when using the pararosaniline hydrochloride spectrophotometric method. [, ]
Q5: What is the molecular structure of pararosaniline hydrochloride?
A5: Pararosaniline hydrochloride is a triarylmethane dye with the chemical formula C19H18ClN3. Its structure consists of a central methane carbon atom attached to three substituted aniline groups (C6H4NH2) and a chloride ion (Cl−) as a counterion.
Q6: Has the structure of pararosaniline hydrochloride been modified to improve its properties?
A7: Yes, researchers have synthesized new hydrophobic derivatives of pararosaniline hydrochloride by replacing the hydrochloride counterion with bis(trifluoromethane)sulfonamide (NTF2). These modifications aim to enhance the sensitivity of the dye towards sulfur dioxide gas for sensing applications. []
Q7: What are the toxicological effects of pararosaniline hydrochloride on the model organism Caenorhabditis elegans?
A7: Research on Caenorhabditis elegans has shown that pararosaniline hydrochloride can:
- Modify RNA splicing by activating the oxidative stress response and altering the expression of splicing regulator genes. []
- Negatively affect development, reproduction, and lifespan. []
Q8: Can the toxicological effects of pararosaniline hydrochloride on C. elegans be mitigated?
A9: Studies indicate that inhibiting protein translation in C. elegans can counteract the effects of pararosaniline hydrochloride on RNA splicing and offer significant protection against its long-term toxicity. [] This suggests potential avenues for mitigating the compound's toxicity.
Q9: Beyond its use in analytical chemistry, what other applications does pararosaniline hydrochloride have?
A9: Pararosaniline hydrochloride is a versatile compound with applications in various fields:
- Dye and Stain: It is used as a biological dye and stain for microscopy, particularly in histological staining procedures like the periodic acid-Schiff (PAS) stain. [, ]
- Sensor Material: New hydrophobic derivatives show promise as sensitive and cost-effective colorimetric sensors for detecting sulfur dioxide gas. []
- Precursor in Material Science: It can be used as a building block in synthesizing porous covalent organic networks (CONs) with potential applications in gas adsorption and semiconductor materials. []
Q10: Are there any alternatives to using pararosaniline hydrochloride in its different applications?
A11: Yes, for staining mast cells, alternatives to astra blue (a copper phthalocyanin dye) staining procedures include using a solution of pararosaniline hydrochloride and MgCl2-6H2O in ethanol. [] The pararosaniline hydrochloride solution acts as a pH indicator in this method.
Q11: What is the historical significance of the Schiff test in relation to pararosaniline hydrochloride?
A12: The Schiff test, a classic chemical test for aldehydes, traditionally uses a reagent prepared from pararosaniline hydrochloride, sulfur dioxide, and hydrochloric acid (known as Schiff reagent). This test has been widely used in various fields, including biochemistry and organic chemistry. [] NMR studies have provided valuable insights into the structure of the adducts formed during the Schiff reaction and the mechanism of color development, further refining our understanding of this historical test. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B147701.png)









